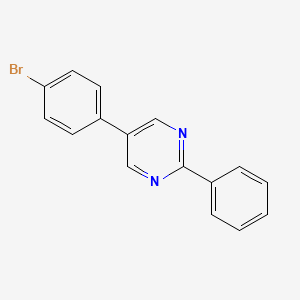
5-(4-Bromophenyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine typically involves several steps. One common method includes the following steps :
Preparation of Intermediate I: Methyl p-bromophenylacetate is prepared by catalytic esterification of p-bromophenylacetic acid.
Synthesis of Intermediate II: The intermediate I reacts with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.
Cyclization: The intermediate II undergoes cyclization with formamidine hydrochloride to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.
Chlorination: The final step involves chlorination to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Chemical Reactions Analysis
5-(4-Bromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
5-(4-Bromophenyl)-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or other enzymes involved in cell signaling pathways, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
5-(4-Bromophenyl)-2-phenylpyrimidine can be compared with other similar compounds, such as:
5-(4-Bromophenyl)-4,6-dichloropyrimidine: This compound has similar structural features but differs in its substitution pattern, leading to different chemical reactivity and biological activities.
4-(4-Bromophenyl)-5-phenyl-1H-pyrazole: Another compound with a bromophenyl group, but with a pyrazole ring instead of a pyrimidine ring, showing different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
193886-10-1 |
|---|---|
Molecular Formula |
C16H11BrN2 |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H |
InChI Key |
WYJFINDNTKXFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


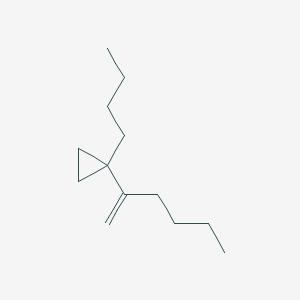
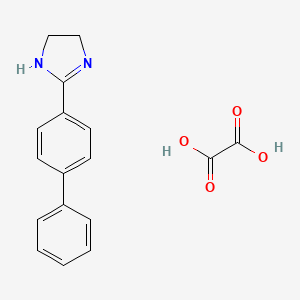
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
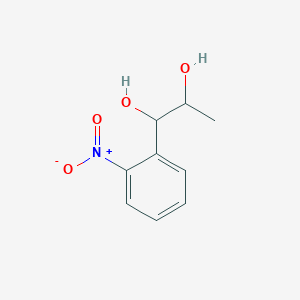
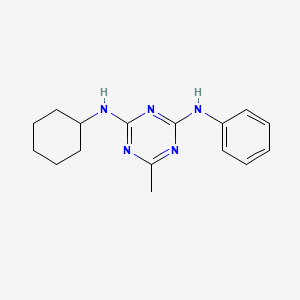
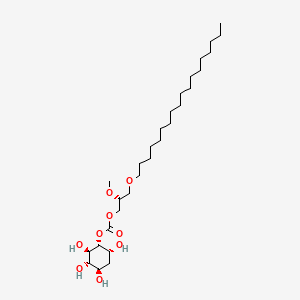
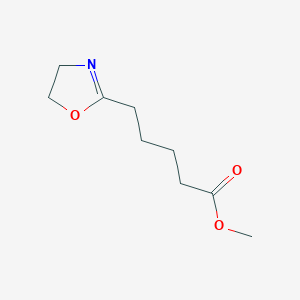

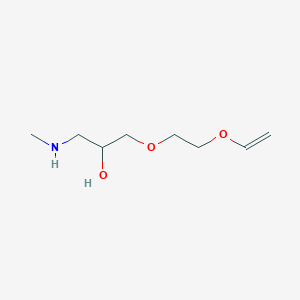
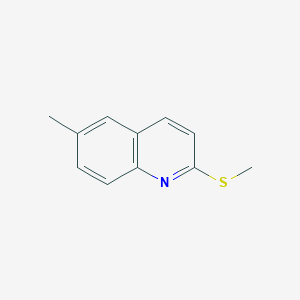
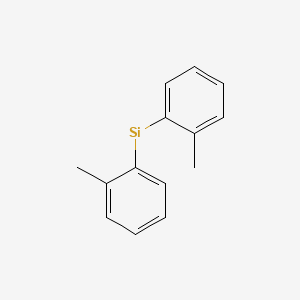
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
